molecular formula C6H16Cl2N2 B1522023 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride CAS No. 1193388-59-8

1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1522023
CAS No.: 1193388-59-8
M. Wt: 187.11 g/mol
InChI Key: HOKCXHNGBASJOC-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14N22HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrrolidine with ethylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

  • Pyrrolidine is reacted with ethylamine in an aqueous solution.
  • Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt.
  • The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of amides and nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound acts as an analog of neurotransmitters, binding to receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

  • 2-(Pyrrolidin-1-yl)ethan-1-amine dihydrochloride
  • (1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride
  • 2-(Pyrrolidin-2-yl)ethan-1-amine

Comparison: 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt. This gives it distinct chemical properties and reactivity compared to its analogs. For example, the presence of the dihydrochloride salt enhances its solubility in water, making it more suitable for certain applications in biological and medicinal research.

Properties

IUPAC Name

1-pyrrolidin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5(7)6-3-2-4-8-6;;/h5-6,8H,2-4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKCXHNGBASJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 3
1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 4
1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride

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